N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine
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Overview
Description
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine is a chemical compound known for its unique structure, which includes a benzodioxepin ring fused with a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine typically involves the following steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under acidic conditions.
Attachment of the Cyclopropanamine Moiety: The cyclopropanamine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzodioxepin intermediate with cyclopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, controlled temperature.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted compounds with different functional groups replacing the cyclopropanamine moiety.
Scientific Research Applications
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-thiazolyl]-4-piperidinecarboxamide
- (2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-{2-[(methylcarbamoyl)amino]-2-oxoethyl}pyrrolidinium
Uniqueness
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine is unique due to its specific structural features, including the combination of a benzodioxepin ring and a cyclopropanamine moiety
Properties
CAS No. |
926268-84-0 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C14H19NO2/c1-10(15-12-4-5-12)11-3-6-13-14(9-11)17-8-2-7-16-13/h3,6,9-10,12,15H,2,4-5,7-8H2,1H3 |
InChI Key |
JMPGCBMWWPRJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC3CC3 |
Origin of Product |
United States |
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